molecular formula C15H12N2O2 B038732 N-Nitroso-N(2)-fluorenylacetamide CAS No. 114119-92-5

N-Nitroso-N(2)-fluorenylacetamide

Cat. No. B038732
M. Wt: 252.27 g/mol
InChI Key: PRSSHMQSXCSJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitroso-N(2)-fluorenylacetamide (NFA) is a synthetic compound that is widely used in scientific research. It is a potent carcinogen that has been shown to induce tumors in various animal models. NFA is commonly used in the laboratory to study the mechanisms of carcinogenesis and to develop new cancer therapies.

Mechanism Of Action

The mechanism of action of N-Nitroso-N(2)-fluorenylacetamide is not fully understood. However, it is believed that N-Nitroso-N(2)-fluorenylacetamide induces DNA damage and mutations, which can lead to the formation of tumors. N-Nitroso-N(2)-fluorenylacetamide has also been shown to affect various signaling pathways involved in cell growth and proliferation.

Biochemical And Physiological Effects

N-Nitroso-N(2)-fluorenylacetamide has been shown to induce tumors in various organs, including the liver, lung, and bladder. It has also been shown to cause DNA damage and mutations, which can lead to cancer. N-Nitroso-N(2)-fluorenylacetamide has been shown to affect various signaling pathways involved in cell growth and proliferation.

Advantages And Limitations For Lab Experiments

The main advantage of using N-Nitroso-N(2)-fluorenylacetamide in laboratory experiments is its potency as a carcinogen. N-Nitroso-N(2)-fluorenylacetamide is a highly effective tumor-inducing agent that can be used to study the mechanisms of carcinogenesis. However, N-Nitroso-N(2)-fluorenylacetamide is also highly toxic and must be used with caution. In addition, the use of N-Nitroso-N(2)-fluorenylacetamide in laboratory animals raises ethical concerns.

Future Directions

There are several future directions for research on N-Nitroso-N(2)-fluorenylacetamide. One area of research is the development of new cancer therapies based on the mechanisms of action of N-Nitroso-N(2)-fluorenylacetamide. Another area of research is the development of new animal models for studying the mechanisms of carcinogenesis. Finally, there is a need for further research on the toxicity and safety of N-Nitroso-N(2)-fluorenylacetamide, particularly in humans.

Synthesis Methods

N-Nitroso-N(2)-fluorenylacetamide is synthesized by the reaction of fluorenylacetamide with nitrosating agents such as sodium nitrite and hydrochloric acid. The reaction proceeds via the formation of a nitrosamine intermediate, which is then converted to N-Nitroso-N(2)-fluorenylacetamide by acidification.

Scientific Research Applications

N-Nitroso-N(2)-fluorenylacetamide is widely used in scientific research to study the mechanisms of carcinogenesis. It is a potent carcinogen that has been shown to induce tumors in various animal models. N-Nitroso-N(2)-fluorenylacetamide is commonly used to induce tumors in laboratory animals, which are then used to study the mechanisms of tumor formation and to develop new cancer therapies.

properties

CAS RN

114119-92-5

Product Name

N-Nitroso-N(2)-fluorenylacetamide

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-N-nitrosoacetamide

InChI

InChI=1S/C15H12N2O2/c1-10(18)17(16-19)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3

InChI Key

PRSSHMQSXCSJIQ-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O

Other CAS RN

114119-92-5

synonyms

N-nitroso-2-acetylaminofluorene
N-nitroso-2-fluorenylacetamide
N-nitroso-N(2)-fluorenylacetamide
NN-FAT

Origin of Product

United States

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